molecular formula C16H13N3O2S2 B2984404 (E)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 886918-28-1

(E)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2984404
CAS No.: 886918-28-1
M. Wt: 343.42
InChI Key: JLXVRDGITFQZOI-CMDGGOBGSA-N
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Description

The compound (E)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide features a 1,3,4-oxadiazole core substituted at the 5-position with a 4-(methylthio)phenyl group. The 2-position of the oxadiazole is linked via an acrylamide bridge to a thiophen-2-yl moiety.

Key structural attributes include:

  • Oxadiazole ring: Imparts rigidity and influences electronic properties.
  • Methylthio group (-SMe): Enhances lipophilicity and may modulate pharmacokinetics.
  • Thiophene moiety: Contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name

(E)-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c1-22-12-6-4-11(5-7-12)15-18-19-16(21-15)17-14(20)9-8-13-3-2-10-23-13/h2-10H,1H3,(H,17,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXVRDGITFQZOI-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide group through a condensation reaction between an amine and an acrylate derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Bromine, nitric acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Brominated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with biological macromolecules makes it a valuable tool in the investigation of enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structural features suggest it could be a candidate for the development of drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in these advanced technologies.

Mechanism of Action

The mechanism of action of (E)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with nucleophilic sites on proteins or enzymes, while the thiophene moiety can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on heterocyclic cores, substituents, and functional groups. Below is a comparative analysis:

Table 1: Comparison of Structural Features and Properties
Compound Name/ID Core Structure Key Substituents Yield (%) Melting Point (°C) Key Findings/Activity Reference
Target Compound 1,3,4-Oxadiazole 4-(Methylthio)phenyl, thiophen-2-yl - - Structural design for bioactivity -
Compound 9 () Thiazolidinone 4-Chlorobenzylidene, 4-methoxyphenyl 90 186–187 High yield; characterized via NMR/MS
Compound 10 () Thiazolidinone Indole-3-ylmethylene, phenyl 83 206–207 Moderate yield; thermal stability
Compound 5112 () Oxazolone Nitrophenyl, thien-3-yl - - Synthesized via amine condensation
N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide () Thiazole 4-Chlorobenzyl, 3,4-dichlorophenyl - - Chlorine-rich; potential bioactivity
(E)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide () Thiadiazole Allylthio, trimethoxyphenyl - - Methoxy groups enhance solubility
Key Observations:

Heterocyclic Core Influence: The 1,3,4-oxadiazole in the target compound offers greater metabolic stability compared to thiazolidinones () but may exhibit reduced hydrogen-bonding capacity relative to thiazoles () or triazoles () . Thiadiazole derivatives () often exhibit stronger electronegativity, impacting target binding .

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : Chloro () and nitro () substituents enhance antibacterial activity but may reduce solubility. The target’s methylthio group (-SMe) balances lipophilicity and moderate electron donation .
  • Methoxy Groups : Trimethoxyphenyl derivatives () show improved solubility and cellular uptake, a trait absent in the target compound .

Synthetic Yields: Thiazolidinone derivatives () achieve higher yields (53–90%) compared to acrylamide-thiazole hybrids (), suggesting more efficient cyclization steps in thiazolidinone synthesis .

Biological Activity

(E)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound belonging to the oxadiazole derivatives class. Oxadiazoles are recognized for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An oxadiazole ring , which is pivotal for its biological activity.
  • A methylthio group that enhances its reactivity and interaction with biological targets.
  • A thiophene moiety , contributing to its electronic properties.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Specifically:

  • The compound has demonstrated effectiveness against Staphylococcus and Enterococcus species .
  • In vitro studies suggest it may be more effective against gram-positive bacteria than gram-negative strains .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays:

  • It has shown inhibitory effects on cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer), with IC50 values indicating moderate to strong activity .
  • The mechanism involves the inhibition of key enzymes such as telomerase and topoisomerase , which are crucial for cancer cell proliferation .

Antiviral Activity

Preliminary studies have suggested potential antiviral properties:

  • The compound's structural analogs have been tested against dengue virus polymerase, showing promising results in inhibiting viral replication .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It binds to active sites of enzymes critical for microbial growth and cancer cell survival.
  • Gene Expression Modulation : The compound may alter gene expression profiles related to cell cycle regulation and apoptosis.
  • Cell Membrane Interaction : The lipophilicity conferred by the oxadiazole structure facilitates membrane penetration, allowing for intracellular action .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various oxadiazole derivatives, including the target compound. Results indicated a significant zone of inhibition against both gram-positive and gram-negative bacteria, with a notable effectiveness against Bacillus species .

CompoundGram-positive ActivityGram-negative Activity
Test CompoundHighModerate
Control DrugModerateHigh

Study 2: Cytotoxicity in Cancer Cells

In another study focusing on anticancer properties, the compound was evaluated against multiple cancer cell lines. The results highlighted its selective toxicity towards HUH7 cells with an IC50 of 10.1 µM, outperforming standard chemotherapy agents like 5-Fluorouracil .

Cell LineIC50 (µM)Comparison with 5-FU
HCT11615.0Lower
MCF720.0Comparable
HUH710.1Better

Q & A

Q. Table 1: Comparative Yields Under Different Solvent Systems

SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
DMF801272
THF651858
Ethanol702441

Q. Table 2: Key NMR Assignments

Proton Environmentδ (ppm)MultiplicityIntegration
Thiophene C₃-H7.42dd (J=3, 5)1H
Oxadiazole C₅-H8.21s1H
Acrylamide NH10.12s (broad)1H

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